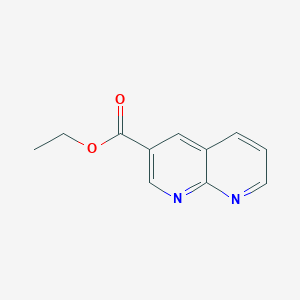

Ethyl 1,8-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl 1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h3-7H,2H2,1H3 |

InChI Key |

JFWURCREFDQUTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions (MCR)

Multicomponent reactions have been employed to efficiently assemble the 1,8-naphthyridine ring system with the ester functionality in a one-pot process. For example, the condensation of 2-aminonicotinaldehyde with ethyl benzoyl acetate in methanol in the presence of pyridine yields Ethyl 1,8-naphthyridine-3-carboxylate derivatives under mild reflux conditions.

Friedländer-Type Cyclization

The Friedländer approach involves cyclization of 2-aminopyridine derivatives with β-ketoesters or keto compounds. This approach is widely used to form the 1,8-naphthyridine core. For instance, reaction of β-keto ester intermediates with hydrazine hydrate leads to the formation of the corresponding 1,8-naphthyridine-3-carboxylate esters in good yields.

Metal-Catalyzed Synthesis

Transition metal catalysis, such as palladium or iridium-mediated dehydrogenative coupling, has been applied to synthesize 1,8-naphthyridines, including ethyl esters, by facilitating C–H activation and ring closure under controlled conditions. These methods offer high selectivity and efficiency but require optimized catalyst systems.

Hydrolysis and Esterification Steps

Ethyl esters of 1,8-naphthyridine-3-carboxylic acid are often synthesized by esterification of the corresponding carboxylic acid derivatives or by controlled hydrolysis of esters under alkaline or acidic conditions. For example, refluxing the acid ethyl ester with sodium hydroxide in ethanol for 2 hours followed by acidification leads to the formation of the free acid or its derivatives.

Detailed Preparation Procedure from Literature

A representative synthetic procedure reported involves:

- Stirring of 1,8-naphthyridine-3-carboxylic acid ethyl esters with sodium hydroxide (10%) and ethanol under reflux for 2 hours.

- Cooling and adjusting pH to 4 with hydrochloric acid to precipitate the acid derivative.

- Filtration and washing to isolate pure compounds.

Another industrial-scale method includes:

- Reaction of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with acetic acid and 2-indanone in 1,2-dichloroethane at low temperatures (0–5 °C).

- Sequential washing, drying, filtration, and solvent removal under vacuum.

- Final purification by recrystallization in ethanol.

Reaction Conditions and Optimization

Chemical Transformation Insights

- The ester group at position 3 can be selectively hydrolyzed or converted to amides and hydrazides through reaction with amines or hydrazine hydrate, respectively.

- Oxidation and substitution reactions on the naphthyridine ring allow further functionalization, expanding the compound’s utility.

- The choice of solvent, temperature, and pH are critical in maximizing yields and purity.

Summary of Key Research Findings

- Multicomponent and cyclization methods remain the most straightforward and widely applied synthetic routes.

- Industrial methods emphasize controlled temperature, solvent handling, and purification to ensure product quality.

- Functional group transformations post-synthesis allow diversification of this compound derivatives for biological and pharmaceutical applications.

- Reflux conditions with sodium hydroxide and ethanol followed by acidification is a common step for ester hydrolysis and acid formation.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 1,8-naphthyridine-3-carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | NaOH, EtOH, reflux (2 h) | 1,8-Naphthyridine-3-carboxylic acid | 85–90% |

| Acidic hydrolysis | HCl (aq), room temperature | 1,8-Naphthyridine-3-carboxylic acid | 78% |

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of the ethoxy group .

Nucleophilic Substitution at the Carbonyl Group

The ester participates in amidation and transesterification reactions with nucleophiles such as amines and alcohols.

These reactions are pivotal for modifying the compound’s pharmacokinetic properties .

Cyclization Reactions

The naphthyridine ring facilitates cyclocondensation reactions to form fused heterocycles.

| Substrates | Conditions | Product | Yield |

|---|---|---|---|

| α-Methylene carbonyl compounds | [Bmmim][Im] ionic liquid, 80°C, 24 h | 2,3-Diphenyl-1,8-naphthyridine derivatives | 89% |

This Friedlander-type reaction employs ionic liquids as green catalysts, enabling efficient π-stacking interactions during cyclization .

Cross-Coupling Reactions

Halogenated derivatives of this compound undergo palladium- and copper-catalyzed couplings.

These methods are instrumental in constructing polycyclic architectures with potential biological activity .

Oxidation and Reduction

While oxidation of the naphthyridine ring is less common, the ester group can be reduced to alcohols under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C to reflux | 1,8-Naphthyridine-3-methanol | 65% |

Reduction pathways are less explored but offer routes to alcohol-functionalized derivatives.

Key Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing naphthyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks .

-

Cyclization : Ionic liquids like [Bmmim][Im] stabilize transition states through hydrogen bonding and π-π interactions, improving reaction efficiency .

-

Cross-Coupling : Palladium catalysts enable aryl–boron bond insertion, while copper mediates C–N bond formation in amidation .

Scientific Research Applications

Ethyl 1,8-naphthyridine-3-carboxylate is a chemical compound featuring a naphthyridine core, which is a bicyclic structure composed of fused pyridine rings, substituted with a carboxylate group. The ethyl ester functional group enhances its solubility and reactivity, making it a valuable precursor in various chemical syntheses and biological applications.

Biological and Medicinal Applications

- Antimicrobial Activity Some 1,8-naphthyridine derivatives have exhibited potential use in medicinal chemistry applications including anticancer and antimicrobial applications. Naphthyridine derivatives have been shown to possess antimicrobial properties, including activity against Klebsiella pneumoniae.

- In vivo antihistaminic activity New 1,8-naphthyridine-3-carboxylic acid derivatives were designed, synthesized, and evaluated for their in vivo antihistaminic activity on guinea pig trachea, using chlorpheniramine as the standard drug . Compound 5a1 displayed a promising bronchorelaxant effect in conscious guinea pigs using the in vivo model .

- Multifaceted therapeutic potential 1,8-Naphthyridine derivatives have a broad spectrum of activities, primarily including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . They have also exhibited potential applications in neurological disorders such as Alzheimer's multiple sclerosis, and depression . In addition, these synthetic derivatives have been found to possess activities such as anti‐osteoporotic (α(v)β(3) antagonists), anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, platelet aggregation inhibition, anti‐oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Pharmaceutical Research

- Synergistic Antibacterial Action Studies show that 1,8-naphthyridine derivatives can enhance the antibacterial action of fluoroquinolones . The data described by the present study demonstrate that fluoroquinolone association with 1,8-NA and 3-TNB significantly enhanced the antibacterial action of this class of antibiotics . This suggests that 1,8-naphthyridine derivatives and antibiotics interact chemically, resulting in a synergistic antibacterial action .

- Enzyme Inhibition Research indicates that 1,8-naphthyridine derivatives may act by inhibiting bacterial topoisomerase, causing bacterial death . Eweas et al. showed that 1,8-naphthyridine derivatives have the ability to bind topoisomerase II enzymes and can inhibit them as well as fluoroquinolones .

- DNA Gyrase Inhibition In silico studies have demonstrated that 1,8-naphthyridine derivatives inhibit DNA gyrase (topoisomerase) such as fluoroquinolones, and through in vitro studies, they obtained a significant antibacterial effect against Gram-positive and Gram-negative strains .

Chemical Synthesis

- Synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives 1,8-Naphthyridine-3-carboxylic acid derivatives were designed, synthesized and evaluated for their in vivo antihistaminic activity on guinea pig trachea by using chlorpheniramine as the standard drug . In the present paper, the design, synthesis and in vitro antihistaminic activity of 1,8-naphthyridine-3-carboxylic acid derivatives that are modified at the terminal 3-carboxylic acid end, have been reported .

High-Performance Liquid Chromatography (HPLC)

- Separation Applications Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It is also suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of ethyl 1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at positions 1, 4, 7, and the nature of the functional group at position 3. Key structural variations and their impacts are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Ethyl esters (e.g., this compound) exhibit higher logP values (~1.6) compared to carboxylic acids (logP ~0.5), influencing membrane permeability .

- Solubility: Carboxylic acid derivatives (e.g., 4a) are more water-soluble, making them suitable for intravenous formulations, whereas esters are preferred for oral bioavailability .

Biological Activity

Ethyl 1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 202.21 g/mol

- CAS Number : 849805-78-3

The compound's structure features a naphthyridine ring system, which is known for its biological activity and ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that derivatives of this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Study Findings : A study synthesized several derivatives and found that compounds with the naphthyridine scaffold displayed significant bactericidal activity against E. coli and S. aureus .

- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| 4a | Antibacterial | E. coli, S. aureus |

| 5b2 | Antifungal | Candida albicans |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : Research shows that certain naphthyridine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis via caspase activation .

- Molecular Docking Studies : Molecular docking analyses have revealed potential interactions with key proteins involved in cancer cell survival, suggesting a mechanism for its anticancer effects .

Case Studies

- Antihistaminic Activity :

- Antimicrobial Evaluation :

Q & A

Q. What are the standard synthetic routes for Ethyl 1,8-naphthyridine-3-carboxylate, and what critical steps ensure high yield?

The compound is synthesized via the Gould-Jacobs reaction. Key steps include:

- Condensation of 2-aminopyridine with ethoxymethylenemalonate to form diethyl 2-((pyridine-2-ylamino)methylene)malonate.

- Cyclization in refluxing diphenyl ether or phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

- N-alkylation using alkyl halides (e.g., benzyl chloride) in anhydrous DMF with NaH as a base . Hydrolysis of the ester group with 10% NaOH provides carboxylic acid derivatives. Yield optimization requires strict anhydrous conditions and controlled reflux temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- 1H NMR : Identifies substituents via aromatic proton signals (e.g., 8.02–9.11 ppm for naphthyridine protons) .

- FTIR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) groups post-hydrolysis .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for substituted derivatives) validate molecular weights .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact due to potential sensitization (H317 hazard code) .

- Avoid aquatic release (H411 hazard code) by employing waste containment protocols .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure refinement be resolved?

Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key strategies:

- Validate hydrogen bonding and torsional angles with R1 values < 0.05.

- Cross-check with Patterson maps for electron density anomalies .

- For macromolecular applications, combine SHELXPRO with high-resolution data to resolve twinning .

Q. What experimental designs address low reproducibility in alkylation reactions?

- Optimize solvent choice: Anhydrous DMF minimizes side reactions .

- Use NaH as a strong base to deprotonate the naphthyridine N–H group before alkyl halide addition .

- Monitor reaction progress via TLC (eluent: CHCl₃:MeOH, 4:1) to isolate intermediates .

Q. How can computational tools predict the biological activity of novel derivatives?

- Perform PASS analysis to prioritize compounds with predicted antihistaminic or antiviral activity .

- Use ADMET predictors to screen for optimal logP (1–3) and aqueous solubility.

- Validate docking studies (e.g., AutoDock Vina) against targets like RNase H or acetylcholinesterase .

Q. What methodologies resolve discrepancies in reported biological activity data?

- Conduct dose-response assays (e.g., IC₅₀ for enzyme inhibition) under standardized conditions .

- Compare substituent effects: For example, 1-allyl derivatives show enhanced neuroprotection via Bcl-2 upregulation .

- Use negative controls (e.g., cycloheximide) to isolate protein synthesis-dependent mechanisms .

Q. How can environmental impact assessments be integrated into synthesis workflows?

- Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .

- Replace CHCl₃ in chromatography with EtOAc/hexane mixtures to reduce toxicity .

Contradiction Analysis

Q. Why do synthesis yields vary between "fair to good" and "excellent" in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.